(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester
Overview
Description
(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester (also known as 2-CPE) is a compound that has been studied in the scientific community due to its potential application in various fields. This compound is a derivative of carbaMic acid, a naturally occurring organic acid, and is composed of a carbaMoyl group and a pyrrol-1-yl group. Due to its unique structure, 2-CPE has been studied for its potential uses in synthetic chemistry, biochemistry, and other scientific fields.
Scientific Research Applications
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Photochemical Generation of Acyl and Carbamoyl Radicals
- Field : Chemical Science
- Application Summary : This research details a strategy that uses a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .
- Methods : The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process. The chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors .
- Results : This method contributes to the efficiency of the overall catalytic process and facilitates the turnover of the catalyst .
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Photothermal Applications of Two-Dimensional Nanomaterials
- Field : Materials Chemistry
- Application Summary : This review discusses the photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Methods : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years. Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency .
- Results : The good biocompatibility of 2D nanomaterials enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
-
Quantum Internet
- Field : Quantum Physics
- Application Summary : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states . This technology could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .
- Methods : Quantum entanglement is used, in which two or more objects are linked so that they contain the same information even if they are far apart . This is achieved over several kilometers of existing optical fibers in real urban areas .
- Results : The experiments are considered the most advanced demonstrations so far of the technology needed for a quantum internet .
-
Energy Storage and Conversion
- Field : Energy & Environmental Science
- Application Summary : Biochar-based materials show great application potential in energy storage and conversion . They are used in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries .
- Methods : Biochar, a bio-carbon with abundant surface functional groups and easily tuned porosity produced from biomass, is used as a sustainable carbon material .
- Results : The use of biochar-based materials could be expanded in more energy storage and conversion fields .
properties
IUPAC Name |
ethyl N-(2-carbamoylpyrrol-1-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-8(13)10-11-5-3-4-6(11)7(9)12/h3-5H,2H2,1H3,(H2,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNKNTMUZVUAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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